molecular formula C12H9F3N2O B6441984 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine CAS No. 2640878-06-2

2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine

Cat. No.: B6441984
CAS No.: 2640878-06-2
M. Wt: 254.21 g/mol
InChI Key: OJBPZQBJHHIYFT-UHFFFAOYSA-N
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Description

2-[(2-Methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 4-position and a 2-methylpyridin-3-yloxy moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound relevant in medicinal chemistry and agrochemical research . The 2-methylpyridin-3-yloxy substituent introduces steric and electronic effects that influence binding interactions in biological systems .

Properties

IUPAC Name

2-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-8-10(3-2-5-16-8)18-11-7-9(4-6-17-11)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBPZQBJHHIYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methylpyridin-3-ol

The 2-methylpyridin-3-ol intermediate is synthesized via directed ortho-lithiation of 3-hydroxypyridine. Using n-butyllithium at −78°C in tetrahydrofuran (THF), lithiation occurs at the 2-position, followed by quenching with methyl iodide to introduce the methyl group. Yield optimization (>85%) is achieved by maintaining anhydrous conditions and controlled temperature.

Functionalization of 4-Trifluoromethylpyridine

The trifluoromethyl group is introduced at the 4-position of pyridine using a halogen-exchange reaction. Starting with 4-chloropyridine, treatment with trifluoromethyl iodide in the presence of copper(I) iodide as a catalyst at 120°C facilitates substitution. This step requires careful exclusion of moisture to prevent hydrolysis.

Ether Linkage Formation

The ether bond between the two pyridine rings is established via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

2-Methylpyridin-3-ol reacts with 4-trifluoromethylpyridine-2-chloride in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base. The reaction proceeds via an SNAr mechanism, with the hydroxyl group acting as the nucleophile:

2-Methylpyridin-3-ol+4-Trifluoromethylpyridine-2-chlorideK2CO3,DMFTarget Compound+HCl\text{2-Methylpyridin-3-ol} + \text{4-Trifluoromethylpyridine-2-chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{HCl}

This method achieves moderate yields (60–70%) due to competing side reactions, such as hydrolysis of the chloride intermediate.

Palladium-Catalyzed Coupling

A more efficient approach employs Suzuki–Miyaura coupling. The 2-methylpyridin-3-yl boronic ester is reacted with 4-trifluoromethylpyridine-2-triflate in the presence of tetrakis(triphenylphosphine)palladium(0) (2 mol%) and cesium carbonate in THF/water (4:1) at 80°C:

Boronic Ester+TriflatePd(PPh3)4Target Compound+Byproducts\text{Boronic Ester} + \text{Triflate} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound} + \text{Byproducts}

This method offers higher yields (80–85%) and better regioselectivity, as confirmed by nuclear magnetic resonance (NMR) analysis.

Reaction Conditions and Optimization

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst loading.

Solvent Effects

SolventReaction RateYield (%)Purity (%)
DMFModerate6590
THF/H₂OFast8295
TolueneSlow4585

Polar aprotic solvents like DMF enhance NAS reactivity, while biphasic THF/water systems improve coupling efficiency by stabilizing the palladium catalyst.

Temperature Optimization

Temperature (°C)NAS Yield (%)Coupling Yield (%)
605570
806585
1006080

Elevated temperatures accelerate reaction rates but may degrade sensitive intermediates, necessitating a balance between speed and stability.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for the palladium-catalyzed coupling step, reducing reaction time from hours to minutes. Key advancements include:

  • Catalyst Recycling : Immobilized palladium on silica gel allows for ≥5 reuses without significant activity loss.

  • In-line Purification : Integrated chromatography systems remove byproducts (e.g., boric acid salts) in real-time, achieving >99% purity.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Cost (USD/g)Scalability
NAS6512Moderate
Suzuki Coupling8518High
Flow Reactor Coupling8815Very High

While NAS is cost-effective, Suzuki coupling in flow reactors offers superior yield and scalability, making it the preferred method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Research Findings and Implications

  • Thermal Stability: Melting points vary widely (58.8–287°C), influenced by substituent polarity and crystallinity. Methyl and benzyloxy groups lower melting points, while nitro and cyano groups increase them .
  • Bioavailability : Trifluoromethyl and fluorine substituents enhance membrane permeability, critical for CNS-targeting drugs .
  • Toxicity : Fluorinated analogs generally exhibit lower toxicity than chlorinated ones, making them preferable in agrochemicals .

Biological Activity

2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C11H9F3N2O. Its structure features a pyridine ring substituted with a trifluoromethyl group and a methoxy group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains using the agar disc-diffusion method. The results indicated that certain derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AS. aureus1.4 μM
BE. coli200 nM
CPseudomonas aeruginosa200 nM

The proposed mechanism of action for the biological activity of this compound involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The trifluoromethyl group enhances lipophilicity, allowing better penetration through bacterial membranes .

Study on Antibacterial Efficacy

In a controlled study, various pyridine derivatives were synthesized and evaluated for their antibacterial efficacy. The compound exhibited notable activity against S. aureus, with an IC50 value lower than that of standard antibiotics such as tetracycline .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with moderate plasma protein binding and metabolic stability. These properties suggest potential for further development in therapeutic applications .

Q & A

Q. Basic

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (¹J₃F-C ≈ 270–280 Hz) in ¹⁹F NMR. Pyridyl protons exhibit distinct splitting patterns: the 2-methylpyridin-3-yl group shows deshielded aromatic protons (δ 7.2–8.5 ppm), while the ether-linked pyridine ring displays downfield shifts due to electron-withdrawing CF₃ .
  • Mass Spectrometry (HRMS) : ESI-MS in positive ion mode typically yields [M+H]⁺ peaks. Fragmentation patterns confirm the pyridyl ether linkage via loss of methyl or trifluoromethyl groups .

What computational approaches predict the electronic properties of this compound?

Advanced
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model:

  • Electrostatic potential maps : Highlight electron-deficient regions near CF₃ and pyridyl-N, guiding reactivity predictions .
  • Frontier molecular orbitals (HOMO/LUMO) : The LUMO is localized on the trifluoromethylpyridine ring, suggesting susceptibility to nucleophilic attack. HOMO distribution on the methylpyridyl ether indicates potential for electrophilic substitution .
    Validation : Compare computed IR/Raman spectra with experimental data to refine functional groups’ vibrational assignments .

How do trifluoromethyl and pyridyl ether groups influence reactivity in cross-coupling reactions?

Q. Advanced

  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect deactivates the pyridine ring, requiring electron-rich coupling partners (e.g., arylboronic acids with donating groups) to enhance reaction rates .
  • Pyridyl ether : The oxygen linker increases steric hindrance, favoring meta-substitution over para in subsequent reactions. Use bulky ligands (e.g., XPhos) to mitigate steric effects in Pd-catalyzed couplings .
    Case study : Coupling with 4-methoxyphenylboronic acid achieves 85% yield using Pd(OAc)₂/XPhos in toluene/EtOH .

What strategies mitigate competing side reactions during synthesis?

Q. Advanced

  • Temperature control : Lowering reaction temperatures (≤60°C) reduces hydrolysis of trifluoromethyl groups in polar aprotic solvents .
  • Protecting groups : Temporarily protect the pyridyl-N with Boc groups to prevent undesired alkylation during nucleophilic substitution .
  • Additives : Use CsF or K₃PO₄ to suppress elimination byproducts in coupling reactions .

What are effective purification techniques for this compound?

Q. Basic

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) separates unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar impurities .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C to obtain crystalline product (mp 120–125°C) .

How do structural modifications impact biological activity?

Q. Advanced

  • Trifluoromethyl replacement : Replacing CF₃ with CN or NO₂ reduces lipophilicity (logP decreases by ~1.5), diminishing membrane permeability in cell-based assays .
  • Pyridyl ether substitution : Introducing electron-donating groups (e.g., OMe) on the methylpyridyl ring enhances binding to kinase targets (e.g., KDR inhibition IC₅₀ improves from 120 nM to 45 nM) .
    Data-driven approach : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

What are the challenges in analyzing reaction intermediates?

Q. Advanced

  • Transient intermediates : Use in situ FTIR or LC-MS to detect short-lived species like Pd-π complexes in coupling reactions .
  • Isolation difficulties : Employ cryogenic trapping (−78°C) or flow chemistry to stabilize intermediates such as arylpalladium bromide .
    Case study : Intermolecular hydrogen bonding between the pyridyl ether and solvent (e.g., DMSO) complicates NMR analysis; use deuterated chloroform for clearer spectra .

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